Metalkonium chloride

Übersicht

Beschreibung

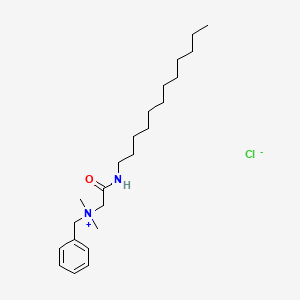

Metalkoniumchlorid ist eine quaternäre Ammoniumverbindung mit der Summenformel C23H41ClN2O . Es ist bekannt für seine oberflächenaktiven Eigenschaften und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt. Die Verbindung wird auch unter ihrem IUPAC-Namen, Benzenemethanaminium, N-[2-(Dodecylamino)-2-oxoethyl]-N,N-dimethyl-, Chlorid (1:1), bezeichnet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metalkoniumchlorid kann durch Reaktion von Benzylchlorid mit Dodecylamin synthetisiert werden, gefolgt von der Zugabe von Dimethylamin . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol oder Aceton statt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Metalkoniumchlorid unter Verwendung großer Batch-Reaktoren hergestellt. Das Verfahren beinhaltet die kontinuierliche Zugabe von Reaktanten und die Entfernung von Nebenprodukten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft als konzentrierte wässrige Lösung erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Metalkoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Amine zu bilden.

Substitution: Metalkoniumchlorid kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chlorid-Ion durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxid-Ionen oder Amine werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Hydroxiden.

Reduktion: Bildung von primären und sekundären Aminen.

Substitution: Bildung verschiedener substituierter Ammoniumverbindungen.

Wissenschaftliche Forschungsanwendungen

Metalkoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Phasentransferkatalysator in der organischen Synthese verwendet.

Biologie: In Zellkulturstudien als Tensid eingesetzt, um die Permeabilität der Zellmembran zu erhöhen.

Medizin: Als antimikrobielles Mittel in Desinfektionsmitteln und Antiseptika verwendet.

Industrie: Anwendung bei der Herstellung von Waschmitteln, Weichspülern und Emulgatoren.

Wirkmechanismus

Der Wirkmechanismus von Metalkoniumchlorid beinhaltet die Störung intermolekularer Wechselwirkungen innerhalb von Zellmembranen. Diese Störung führt zur Dissoziation von Zellmembran-Lipid-Doppelschichten, beeinträchtigt die Kontrolle der Zellpermeabilität und induziert das Auslaufen von Zellinhalten . Die Verbindung zielt auf die Lipiddoppelschichten und Proteine innerhalb der Zellmembran ab, was zu Zelllyse und Zelltod führt .

Analyse Chemischer Reaktionen

Types of Reactions

Metalkonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted ammonium compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Active Ingredient in Oral and Ocular Products

Cetalkonium chloride is primarily used as an active ingredient in formulations for treating oral conditions, such as mouth ulcers and denture sores. Products like Bonjela and Pansoral incorporate cetalkonium chloride at concentrations typically around 0.01% (w/w) to provide analgesic effects. Its low solubility limits its bactericidal activity, but it remains effective in alleviating pain associated with oral lesions .

2. Ophthalmic Formulations

In ophthalmology, cetalkonium chloride serves as a cationic emulsifier in oil-in-water nanoemulsions, enhancing the delivery of active ingredients across the ocular surface. Products like Cationorm and Retaine MGD utilize cetalkonium chloride to stabilize emulsions and improve bioadhesion to negatively charged ocular tissues, facilitating drug penetration and promoting healing of corneal lesions .

Biochemical and Biological Applications

1. Bioadhesive Properties

The cationic nature of cetalkonium chloride allows it to create bioadhesive formulations that enhance the stability and efficacy of drugs applied topically or systemically. This property is particularly useful in developing formulations that require prolonged contact with biological tissues .

2. Antimicrobial Activity

Cetalkonium chloride exhibits antimicrobial properties, making it suitable for use as a disinfectant and preservative in various pharmaceutical preparations. It has been studied for its effectiveness against different bacterial strains, although some resistance has been noted in specific contexts .

Surfactant Applications

1. Emulsification and Stabilization

Cetalkonium chloride functions effectively as a surfactant in numerous industrial applications. Its ability to reduce surface tension makes it valuable in formulating creams, lotions, and other emulsified products. The compound's amphiphilic characteristics allow it to stabilize emulsions by creating a positive charge at the oil-water interface, which prevents coalescence of droplets .

2. Cleaning Products

As a component in cleaning agents, cetalkonium chloride acts as a germicide and fungicide, contributing to the antimicrobial efficacy of household cleaners .

Regulatory Status

Cetalkonium chloride is recognized by regulatory bodies such as the FDA and is included in the list of approved over-the-counter ingredients for topical applications. Its highest authorized concentration for topical use is 0.1% .

Case Studies

Wirkmechanismus

The mechanism of action of metalkonium chloride involves the disruption of intermolecular interactions within cell membranes. This disruption leads to the dissociation of cellular membrane lipid bilayers, compromising cellular permeability controls and inducing leakage of cellular contents . The compound targets the lipid bilayers and proteins within the cell membrane, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.

Cetylpyridiniumchlorid: Als Antiseptikum und Desinfektionsmittel verwendet.

Dodecyltrimethylammoniumchlorid: Häufig in Waschmitteln und Weichspülern verwendet.

Einzigartigkeit

Metalkoniumchlorid ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dieses Gleichgewicht verstärkt seine Wirksamkeit als Tensid und antimikrobielles Mittel im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

Metalkonium chloride, specifically cetalkonium chloride (CKC), is a quaternary ammonium compound widely recognized for its antimicrobial properties and applications in various pharmaceutical formulations. This article delves into the biological activity of cetalkonium chloride, examining its mechanisms of action, efficacy against different microbial strains, and its role in drug delivery systems.

Cetalkonium chloride exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with negatively charged microbial cell membranes. The mechanism can be summarized as follows:

- Membrane Disruption : CKC disrupts the integrity of microbial cell membranes, leading to leakage of cytoplasmic contents. This disruption is attributed to the formation of a positive charge that interacts with the negatively charged components of the cell membrane, causing destabilization and eventual lysis of the cell .

- Protein Denaturation : The compound also denatures proteins within the microbial cells, further contributing to its antimicrobial effects. This action inhibits essential cellular functions, resulting in cell death .

- Biofilm Penetration : CKC has demonstrated effectiveness against biofilms formed by pathogens like Pseudomonas aeruginosa. Its ability to penetrate biofilms enhances its antimicrobial efficacy, making it a valuable agent in treating chronic infections .

Antimicrobial Efficacy

The antimicrobial activity of cetalkonium chloride has been extensively studied against various bacterial strains. Below is a summary table illustrating its effectiveness against different microorganisms:

Case Studies

- Combined Gel Efficacy : A study evaluated a gel containing choline salicylate and cetalkonium chloride against various strains of Pseudomonas aeruginosa, Staphylococcus spp., and Streptococcus spp. Results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was largely resistant to treatment with CKC .

- Biofilm Disruption : Research highlighted the synergistic effect of copper ions combined with quaternary ammonium compounds like CKC against biofilms formed by Pseudomonas aeruginosa. This combination significantly increased susceptibility and reduced biofilm viability .

Applications in Drug Delivery

Cetalkonium chloride is not only an antimicrobial agent but also plays a crucial role in enhancing drug delivery systems:

- Ocular Drug Delivery : CKC is utilized in cationic oil-in-water nanoemulsions for ophthalmic applications. Its ability to adhere to negatively charged ocular surfaces improves the bioavailability of active pharmaceutical ingredients, facilitating better therapeutic outcomes in treating ocular conditions .

- Emulsification Properties : Due to its amphiphilic nature, CKC serves as an effective emulsifier in various formulations, stabilizing oil-in-water emulsions and enhancing the release profiles of encapsulated drugs .

Safety and Regulatory Status

Cetalkonium chloride has been recognized for its safety profile when used within regulated concentrations (typically up to 0.1% for topical applications). It is included in several over-the-counter products for oral and ocular use, demonstrating both efficacy and patient tolerance over decades of clinical use .

Eigenschaften

IUPAC Name |

benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLOBWZNRYGBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878647 | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-95-8 | |

| Record name | Quartolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalkonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM6BZ8F57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.